molecular formula C14H20N2O5S B15301896 Ethyl 2-((tert-butoxycarbonyl)amino)-5-carbamoyl-4-methylthiophene-3-carboxylate

Ethyl 2-((tert-butoxycarbonyl)amino)-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B15301896
M. Wt: 328.39 g/mol
InChI Key: UOSWAXBHAXKXCZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.

    Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Amidation: The carbamoyl group is introduced through an amidation reaction using appropriate amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. The thiophene ring can interact with various biological targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a thiophene ring, which affects its reactivity and applications.

    tert-Butyloxycarbonyl-protected amino acids: These compounds have similar Boc-protected amino groups but differ in their core structures and applications.

The uniqueness of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate lies in its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic properties and reactivity.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-6-20-12(18)8-7(2)9(10(15)17)22-11(8)16-13(19)21-14(3,4)5/h6H2,1-5H3,(H2,15,17)(H,16,19)

InChI Key

UOSWAXBHAXKXCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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